tert-butyl N-(1-benzofuran-3-yl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(1-benzofuran-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(2,3)17-12(15)14-10-8-16-11-7-5-4-6-9(10)11/h4-8H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUPVMGBIXSHEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=COC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935192-97-4 | |
| Record name | tert-butyl N-(1-benzofuran-3-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl N 1 Benzofuran 3 Yl Carbamate and Its Analogs
Retrosynthetic Analysis of the tert-butyl N-(1-benzofuran-3-yl)carbamate Framework
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. lkouniv.ac.innumberanalytics.com
Disconnection Strategies Involving the Carbamate (B1207046) Group
The most logical initial disconnection in this compound involves the carbamate group itself. The C-N bond of the carbamate can be disconnected to reveal two primary synthons: a benzofuran-3-yl amine synthon and a tert-butoxycarbonyl (Boc) cation synthon. This disconnection corresponds to the reverse of a carbamoylation reaction. lkouniv.ac.in
The synthetic equivalents for these synthons are 1-benzofuran-3-amine and a Boc-donating reagent, respectively. The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (B1257347) (Boc₂O) or tert-butyl chloroformate. mdpi.com This leads to a straightforward retrosynthetic pathway where the final step is the protection of the amine.
Table 1: Retrosynthetic Disconnection of the Carbamate Group
| Target Molecule | Disconnection | Synthons | Synthetic Equivalents |
| This compound | C-N (Carbamate) | 1-benzofuran-3-yl amine synthon + Boc cation synthon | 1-benzofuran-3-amine + Di-tert-butyl dicarbonate or tert-butyl chloroformate |
Approaches to Construct the 1-Benzofuran-3-yl Moiety
Further retrosynthetic analysis focuses on the construction of the 1-benzofuran-3-amine intermediate. A key disconnection is the C-N bond at the 3-position of the benzofuran (B130515) ring. This suggests a synthetic strategy involving the formation of the benzofuran ring first, followed by the introduction of the amino group.
The construction of the benzofuran ring itself can be approached in several ways. A common strategy involves the cyclization of a suitably substituted phenol (B47542) derivative. For instance, a disconnection of the C2-O bond of the furan (B31954) ring leads back to a 2-alkynylphenol, which can undergo intramolecular cyclization. nih.gov Alternatively, disconnection of the C2-C3 bond might suggest a strategy starting from a salicylaldehyde (B1680747) derivative and a component that provides the C2 and C3 atoms.
Direct and Indirect Synthetic Routes to the Core Structure
Based on the retrosynthetic analysis, several synthetic routes can be devised to construct this compound. These routes can be broadly categorized into strategies that form the benzofuran ring before or after the introduction of the nitrogen functionality.
Strategies for Benzofuran Ring Formation with Subsequent 3-Amination
A prevalent strategy involves the initial synthesis of a benzofuran derivative, which is then functionalized at the 3-position. Various methods for constructing the benzofuran core have been developed, including transition-metal-catalyzed cyclizations and acid-catalyzed condensations. nih.govjocpr.comacs.org
One common approach begins with a substituted phenol and involves an intramolecular cyclization to form the furan ring. For example, o-iodophenols can be coupled with terminal alkynes in a Sonogashira coupling reaction, followed by an intramolecular cyclization to yield 2-substituted benzofurans. acs.org To achieve a 3-amino substituted benzofuran, a precursor with a suitable functional group at the 3-position is required.
An alternative is the synthesis of benzofuran-3(2H)-one, which can then be converted to 3-aminobenzofuran. researchgate.net The ketone can be subjected to reductive amination or converted to an oxime followed by reduction to furnish the desired amine.
Implementation of Boc Protection in the Synthesis of N-substituted Benzofuran-3-amines
Once 1-benzofuran-3-amine is obtained, the final step is the introduction of the tert-butoxycarbonyl (Boc) protecting group. This is a standard transformation in organic synthesis, valued for its reliability and the stability of the resulting carbamate, which is generally resistant to a wide range of reaction conditions but can be easily removed under acidic conditions.
The reaction of 1-benzofuran-3-amine with tert-butyl chloroformate in the presence of a base, such as triethylamine (B128534) or potassium carbonate, provides this compound. The base is necessary to neutralize the hydrochloric acid generated during the reaction.
Table 2: Synthesis of this compound via Carbamoylation
| Reactants | Reagents | Solvent | Product |
| 1-benzofuran-3-amine | tert-butyl chloroformate, Triethylamine | Dichloromethane (B109758) | This compound |
| 1-benzofuran-3-amine | Di-tert-butyl dicarbonate, 4-Dimethylaminopyridine (B28879) (cat.) | Acetonitrile | This compound |
The use of di-tert-butyl dicarbonate (Boc₂O), often with a catalytic amount of 4-dimethylaminopyridine (DMAP), is another widely employed method for Boc protection and can be an effective alternative to tert-butyl chloroformate. mdpi.com This reaction typically proceeds under mild conditions with high yields.
Alternative Boc-Protection Protocols
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions. researchgate.netnih.gov The standard method for its installation involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. elsevier.estandfonline.com Common bases include sodium hydroxide (B78521), triethylamine (TEA), or 4-(dimethylamino)pyridine (DMAP). tandfonline.comrsc.org However, to circumvent issues such as the toxicity of DMAP, the formation of byproducts, or to improve yields and chemoselectivity with sensitive substrates, several alternative protocols have been developed. nih.gov
Catalyst-free and environmentally benign methods represent a significant advancement. One such protocol utilizes a water-acetone solvent system under catalyst-free conditions, affording the corresponding N-Boc protected amines in excellent yields with short reaction times. nih.gov This method avoids the use of toxic catalysts and minimizes side reactions like isocyanate formation. nih.gov Solvent-free approaches, reacting the amine directly with Boc₂O, further enhance the green credentials of the protection step. elsevier.es
For reactions requiring catalytic activation, a range of alternative catalysts has been explored. Lewis acids such as Zn(ClO₄)₂ and ZrCl₄, as well as solid-supported acids like Amberlyst 15, perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), and sulfonic acid functionalized silica, have proven effective. researchgate.netnih.gov Ionic liquids have also been employed as catalysts, believed to activate the Boc₂O electrophilically through hydrogen bond formation. researchgate.net These alternatives often provide high chemoselectivity, allowing for the protection of amines in the presence of other sensitive functional groups. researchgate.net
Table 1: Alternative Catalysts and Conditions for N-Boc Protection
| Catalyst/Condition | Solvent(s) | Key Advantages |
| None | Water-Acetone | Eco-friendly, catalyst-free, high yields, minimal side reactions. nih.gov |
| None | Solvent-Free | Environmentally benign, no solvent waste. elsevier.es |
| HClO₄–SiO₂ | Solvent-Free | Reusable catalyst, high efficiency at room temperature. researchgate.net |
| Iodine (catalytic) | Solvent-Free | Mild conditions, efficient for various amines. researchgate.net |
| 1-Alkyl-3-methylimidazolium ionic liquids | Various | Excellent chemoselectivity, catalytic activation of Boc₂O. researchgate.net |
| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | HFIP | Acts as both solvent and catalyst, recyclable. researchgate.net |
| Lewis Acids (e.g., Zn(ClO₄)₂, ZrCl₄) | Various | Effective for tert-butoxycarbonylation. nih.gov |
| Solid Acids (e.g., Amberlyst 15) | Various | Heterogeneous catalyst, easy removal. nih.gov |
Palladium-Catalyzed Cyclization and Coupling Reactions for Benzofuran Construction
Palladium catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for the construction of complex heterocyclic systems like benzofurans. rsc.org These methods facilitate the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds required for the benzofuran ring system, often with high efficiency and functional group tolerance. nih.gov
A predominant strategy for benzofuran synthesis involves the coupling of a phenol derivative with an alkyne, followed by cyclization. The Sonogashira coupling, which couples a terminal alkyne with an aryl halide (such as a 2-iodophenol), is a classic example. This reaction, typically co-catalyzed by copper, forms a C-C bond, creating an o-alkynylphenol intermediate that subsequently undergoes intramolecular hydroalkoxylation (a C-O bond-forming step) to yield the benzofuran ring. elsevier.esnih.gov
More recent advancements focus on C-H activation and functionalization, which avoid the pre-functionalization of starting materials. rsc.org In these approaches, a palladium catalyst can mediate the direct coupling of a phenol's C-H bond (ortho to the hydroxyl group) with a coupling partner or facilitate an intramolecular cyclization. For instance, 2-hydroxystyrenes can react with iodobenzenes via a palladium-catalyzed C-H activation/oxidation tandem reaction to form 2-arylbenzofurans. rsc.org Similarly, O-aryl cyclic vinylogous esters can undergo dehydrogenative intramolecular arylation at the vinylic carbon, a process where C-H bond cleavage is often the rate-determining step. nih.gov Another innovative route involves the palladium-catalyzed cycloisomerisation of 2-(cyanomethyl)phenyl esters, which directly yields 3-acyl-2-aminobenzofurans, structures closely related to the target compound. nih.gov
The success and selectivity of palladium-catalyzed reactions are critically dependent on the choice of the palladium precursor, the supporting ligands, and the reaction conditions. The ligand, in particular, modulates the reactivity and stability of the palladium catalyst, influencing the outcome of the reaction.
For aqueous-phase reactions, a common strategy is to replace hydrophobic phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) with hydrophilic analogs, such as sodium triphenylphosphine trisulfonate (TPPTS), to ensure catalyst solubility and activity. elsevier.es In other contexts, the choice of ligand can dramatically alter the reaction's efficiency and even its viability. For example, in the palladium-catalyzed Tsuji–Trost-type substitution of benzofuran-2-ylmethyl acetates, the optimal catalytic system is highly dependent on the incoming nucleophile. Nitrogen-based nucleophiles perform best with a Pd₂(dba)₃/dppf (1,1'-Bis(diphenylphosphino)ferrocene) system, whereas sulfur, oxygen, and carbon nucleophiles are more efficiently coupled using a [Pd(η³-C₃H₅)Cl]₂/XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) combination. rsc.orgnih.gov This highlights the necessity of empirical optimization for specific transformations.
Table 2: Catalyst and Ligand Systems in Palladium-Catalyzed Benzofuran Synthesis
| Reaction Type | Palladium Source | Ligand | Base/Solvent | Result |
| Sonogashira Coupling/Cyclization | Pd(OAc)₂ | PPh₃ or TPPTS | N-methylmorpholine / aq. 2-propanol | Synthesis of benzofurans from o-halophenols and alkynes. elsevier.esresearchgate.net |
| Tsuji-Trost (N-nucleophiles) | Pd₂(dba)₃ | dppf | K₂CO₃ / MeCN | Efficient synthesis of 2-(aminomethyl)benzofurans. nih.gov |
| Tsuji-Trost (S, O, C-nucleophiles) | [Pd(η³-C₃H₅)Cl]₂ | XPhos | K₂CO₃ / MeCN-THF | Efficient synthesis of 2-substituted benzofurans. nih.gov |
| Cycloisomerisation | Pd(OAc)₂ | PCy₃ | Zn / Toluene | Formation of 3-acyl-2-aminobenzofurans. nih.gov |
| C-H Activation/Oxidation | Pd(OAc)₂ | - | Ag₂O / HFIP | Direct arylation and ring closure of benzofurans. acs.org |
Copper-Catalyzed Routes to Benzofuran Scaffolds
Copper catalysis offers a valuable and often more economical alternative to palladium for the synthesis of benzofurans. acs.org These methods are particularly effective for reactions involving C-O bond formation and oxidative cyclizations. Copper catalysts have been successfully employed in the cyclization of o-halobenzyl ketones and in domino reactions starting from simple precursors. nih.gov
The mechanisms of copper-catalyzed benzofuran syntheses can vary significantly depending on the substrates and reaction conditions. One prominent pathway involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. This transformation is proposed to proceed through a sequential nucleophilic addition of the phenol to the alkyne, followed by an oxidative cyclization step to form the benzofuran ring. rsc.org
Another proposed mechanism for the annulation of phenols and internal alkynes involves a reversible electrophilic carbocupration of the phenol. This is followed by alkyne insertion and subsequent cyclization to yield the final benzofuran product. researchgate.net In other systems, such as the intramolecular dehydrogenative C-H/O-H coupling to form benzothieno[3,2-b]benzofurans, mechanistic studies suggest a radical pathway. This process is believed to be initiated by a single electron transfer (SET) between the hydroxyl group of the substrate and the copper catalyst. rsc.org These diverse mechanistic possibilities underscore the versatility of copper in mediating the intricate bond-forming events required for benzofuran construction.
One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency
One-pot and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that combine multiple reaction steps into a single operation without isolating intermediates. This approach significantly enhances synthetic efficiency by reducing reaction time, minimizing waste, and simplifying purification procedures. Several such methods have been developed for the synthesis of complex and polysubstituted benzofurans.
An efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans has been developed utilizing Sonogashira reaction conditions. This process begins with the coupling of a 2-iodophenol (B132878) and a terminal alkyne, followed by an in-situ cyclization involving an aryl iodide to furnish the desired product in good to excellent yields. The use of microwave irradiation can further accelerate this process and improve product purity. nih.gov Another innovative strategy is a one-pot, five-component reaction that couples a Ugi-azide MCR with an intramolecular Pd/Cu-catalyzed cyclization, allowing for the formation of six new bonds and generating highly substituted tetrazole-benzofuran hybrids in a single pot. rsc.org Copper catalysis is also central to one-pot methodologies; for instance, reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst in a deep eutectic solvent provides a green route to 3-aminobenzofuran derivatives. nih.govacs.org These efficient, convergent strategies provide rapid access to diverse libraries of benzofuran-containing molecules.
Tandem Reaction Sequences for Benzofuran-3-carbamate Formation
Tandem, or cascade, reactions provide an elegant and efficient approach to complex molecules from simple precursors in a single operation, minimizing waste and purification steps. For the synthesis of benzofuran-3-carbamate analogs, specific tandem methodologies have been developed.
One notable strategy involves a DMAP-mediated tandem cyclization reaction. nih.govmdpi.com This method utilizes ortho-hydroxy α-aminosulfones as key substrates to react with dicarbonyl α-bromo-substituted compounds, such as 2-bromo-1,3-indandione or 5-bromo-1,3-dimethylbarbituric acid, to generate complex spiro-aminobenzofuran derivatives. mdpi.com This process efficiently constructs the benzofuran ring and installs the carbamate-protected amino group at the 3-position in a single synthetic operation. The reaction proceeds through a cascade of events, likely involving initial substitution, cyclization, and aromatization, to yield highly functionalized products. mdpi.com
The versatility of this tandem approach has been demonstrated through the synthesis of a variety of analogs, showcasing its tolerance to different substituents on the benzofuran core. semanticscholar.org For instance, the reaction between various ortho-hydroxy α-aminosulfones and 2-bromo-1,3-indandione produces a range of tert-butyl (1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate derivatives in good to excellent yields. nih.gov
Table 1: Substrate Scope for the Tandem Synthesis of tert-Butyl (1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate Analogs nih.govmdpi.com| Entry | Substituent on Benzofuran Ring | Product | Yield (%) |
|---|---|---|---|
| 1 | H | tert-Butyl (1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 85 |
| 2 | 5-Bromo | tert-Butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 50 |
| 3 | 5-Fluoro | tert-Butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | Not specified |
| 4 | 6-Bromo | tert-Butyl (6-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | Not specified |
| 5 | 7-Bromo | tert-Butyl (7-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | Not specified |
| 6 | 4-Chloro | tert-Butyl (4-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | Not specified |
Other tandem approaches for general benzofuran synthesis, which could potentially be adapted, include palladium-catalyzed processes that combine Sonogashira coupling with a cyclization step. researchgate.net These methods typically involve the reaction of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. researchgate.net
Stereoselective Synthesis of Enantiopure this compound (If Applicable)
The creation of enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly for pharmaceutical applications. While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in the literature, the principles of stereoselective synthesis are widely applied to the benzofuran scaffold, particularly for creating chiral centers at the 2- and 3-positions of the dihydrobenzofuran ring, which can then be aromatized. organic-chemistry.org
Chiral Auxiliaries and Asymmetric Catalysis in Benzofuran Synthesis
Asymmetric synthesis of chiral benzofurans often relies on two primary strategies: the use of chiral auxiliaries and asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. wikipedia.org Classic examples of auxiliaries include oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.org In the context of benzofuran synthesis, an auxiliary could be attached to a precursor molecule to control the stereochemical outcome of a key bond-forming reaction that establishes the chiral center. After the desired stereochemistry is set, the auxiliary is removed.
Asymmetric Catalysis: This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more atom-economical method than using stoichiometric chiral auxiliaries. For benzofuran-related structures, various catalytic asymmetric reactions have been developed:
Organocatalysis: Chiral organic molecules, such as quinine-derived ureas or squaramides, have been used to catalyze enantioselective reactions. For instance, a highly enantioselective [3 + 2] annulation to produce complex spiro[benzofuran-pyrrolidine] structures has been achieved using a quinine-derived urea (B33335) catalyst. rsc.org Similarly, chiral squaramide catalysts have been successfully employed in [4 + 2] cyclization reactions of azadienes with azlactones to furnish enantiopure benzofuran-fused N-heterocycles. acs.org
Transition-Metal Catalysis: Chiral complexes of metals like palladium, rhodium, and copper are powerful tools for asymmetric synthesis. Enantioselective Heck reactions catalyzed by palladium complexes with chiral ligands have been used to synthesize chiral 2,3-dihydrobenzofurans, which are valuable precursors to substituted benzofurans. organic-chemistry.org
Chemical Transformations and Reaction Pathways of Tert Butyl N 1 Benzofuran 3 Yl Carbamate
De-protection Strategies for the tert-Butyl Carbamate (B1207046) (Boc) Group
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis due to its stability under many reaction conditions and the relative ease of its removal. nih.gov The cleavage of the Boc group from the benzofuran-3-amine (B13040303) core is a critical step in the further functionalization of the amino group.
Acid-Mediated De-boc Reactions (e.g., TFA, HCl)
The most common method for the removal of a Boc group is through acid-mediated hydrolysis. Strong acids are typically employed to protonate the carbamate, initiating its fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation, which is typically scavenged by the solvent or converted to isobutylene (B52900) gas. acsgcipr.org
Trifluoroacetic acid (TFA) has traditionally been the reagent of choice for this transformation, often used either neat or as a solution in a solvent like dichloromethane (B109758) (DCM). nih.govacsgcipr.org Another prevalent method involves the use of hydrochloric acid (HCl), which can be introduced as a gas or as a solution in solvents such as dioxane, methanol, or ethyl acetate. nih.govmdpi.com Aqueous phosphoric acid has also been reported as an effective and milder alternative for the deprotection of tert-butyl carbamates. mdpi.comresearchgate.net The resulting 3-aminobenzofuran is typically isolated as a salt of the acid used.
| Reagent | Typical Solvent(s) | Temperature | Comments |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room Temperature | A common and highly effective method. acsgcipr.org |
| Hydrochloric acid (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Room Temperature | Often used as a 4M solution in dioxane. mdpi.com |
| Phosphoric Acid (H₃PO₄) | Water, various organic solvents | Room Temperature | A milder, environmentally benign alternative. researchgate.net |
Thermal and Catalytic De-protection Methods
While acid-mediated cleavage is prevalent, alternative methods exist that avoid the use of strong acids, which can be beneficial for substrates sensitive to acidic conditions.
Thermal Deprotection: The Boc group on certain N-heterocycles can be removed cleanly through simple thermolysis, sometimes without the need for a solvent. researchgate.net The process can be significantly accelerated using microwave-assisted heating, often in solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP). researchgate.net
Catalytic Deprotection: Various catalytic systems have been developed for Boc removal. These include methods using metal catalysts or Lewis acids. nih.govbath.ac.uk For instance, copper(II) triflate (Cu(OTf)₂) has been shown to catalytically cleave tert-butyl groups from amides and can be extended to Boc-protected amines. bath.ac.uk Other reported catalytic methods involve the use of iodine or heterogeneous acid catalysts like Amberlyst resins, which can be employed in flow reactors at elevated temperatures. nih.govnycu.edu.tw Additionally, some basic conditions, such as refluxing in aqueous methanolic potassium carbonate, have proven effective for deprotecting N-Boc heteroarenes. researchgate.net
| Method | Reagent/Catalyst | Typical Solvent(s) | Conditions |
| Thermal | None or high-boiling solvents (e.g., TFE) | Varies | High temperature or microwave irradiation. researchgate.net |
| Lewis Acid Catalysis | Copper(II) triflate (Cu(OTf)₂) | Acetonitrile/Water | Room temperature or gentle heating. bath.ac.uk |
| Halogen Catalysis | Iodine (catalytic) | Inert Solvent | Varies |
| Heterogeneous Catalysis | Amberlyst 35DRY | Diisobutyl ketone | High temperature (e.g., 180 °C) in a flow system. nycu.edu.tw |
| Basic Cleavage | Potassium Carbonate (K₂CO₃) | Methanol/Water | Reflux |
Reactions Involving the Benzofuran (B130515) Ring System
The benzofuran nucleus is an electron-rich aromatic system, making it susceptible to various transformations, particularly electrophilic substitution. The position of the NHBoc group at C-3 significantly influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Benzofuran Nucleus
Electrophilic attack on the unsubstituted benzofuran ring can occur at several positions. The heteroatom directs substitution towards the furan (B31954) ring, while the benzene (B151609) ring can also react. In the case of tert-butyl N-(1-benzofuran-3-yl)carbamate, the C-3 position is blocked. The electron-donating nature of the oxygen atom and the amino group tends to activate the ring towards electrophiles.
Attack at the C-2 position is a common outcome for many electrophilic substitutions on benzofurans. researchgate.netechemi.com Reactions such as nitration or Vilsmeier-Haack formylation would likely yield the 2-substituted product. Substitution on the benzene portion of the molecule is also possible, with the specific position depending on the directing influence of the fused furan ring and the reaction conditions. Bromination, formylation, and acylation are common electrophilic aromatic substitution reactions performed on benzofuran systems. rsc.org
| Reaction Type | Reagent | Expected Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | C-2 or benzene ring |
| Halogenation | Br₂ / FeBr₃ | C-2 or benzene ring |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C-2 |
| Vilsmeier-Haack | POCl₃ / DMF | C-2 |
Reactions at the Furan Annulation Site
The C2=C3 double bond of the furan ring can participate in cycloaddition and annulation reactions, allowing for the construction of more complex fused-ring systems.
Cycloadditions: Photochemical reactions, such as the Paterno–Büchi reaction, can lead to [2+2] cycloadditions across the C2-C3 double bond with aldehydes or ketones, forming oxetane (B1205548) rings. researchgate.netresearchgate.net
Annulation Reactions: The benzofuran core can serve as a building block for constructing additional fused rings. Various catalytic methods have been developed for the annulation of phenols and alkynes to form benzofurans, and similar strategies can be adapted to further elaborate the benzofuran system. nih.govrsc.org For example, phosphine-catalyzed [4+2] annulation reactions using benzofuran-derived azadienes have been reported to construct new heterocyclic systems. acs.org Another strategy involves a [4+3] annulation to synthesize benzofuran-fused 1,4-diazepinones. rsc.org These reactions showcase the potential of the furan moiety to act as a scaffold for building molecular complexity.
Modifications at the Carbamate Nitrogen
The nitrogen atom of the carbamate group itself can be a site for chemical modification. The N-H proton is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to generate a nitrogen anion. This nucleophilic anion can then react with various electrophiles.
For example, reaction with an alkyl halide (e.g., methyl iodide) would result in N-alkylation, yielding an N-alkyl-N-Boc protected 3-aminobenzofuran. Similarly, reaction with an acyl chloride would lead to N-acylation. This pathway provides a route to N,N-disubstituted 3-aminobenzofuran derivatives after a subsequent de-protection step. Another reported transformation involves treating an N-Boc amide with di-tert-butyl dicarbonate (B1257347) to form a reactive N-acyl-Boc-carbamate intermediate, which can then undergo further reactions like transamidation. mdpi.com
N-Alkylation and N-Acylation Reactions
N-alkylation of the carbamate nitrogen introduces an alkyl group, a common strategy to modulate the steric and electronic properties of the molecule. This reaction typically proceeds by deprotonation of the N-H bond with a suitable base, followed by reaction with an alkylating agent. For instance, in a related system, N-alkylation of an N-α-Boc-protected amino acid was achieved using a hindered alkoxide base like potassium tert-butoxide and an alkyl halide in an inert solvent such as tetrahydrofuran (B95107) google.com. A similar approach can be envisioned for the N-alkylation of this compound.
N-acylation involves the introduction of an acyl group onto the carbamate nitrogen. A notable transformation in this category is the formation of an N-acyl-Boc-carbamate intermediate. This can be achieved by treating the carbamate with di-tert-butyl dicarbonate (Boc2O) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) mdpi.com. This intermediate is highly reactive and can be used in subsequent reactions, such as transamidation, to form a variety of amide derivatives mdpi.com.
| Reaction Type | Reagents and Conditions | Product Type |
| N-Alkylation | Hindered alkoxide base (e.g., KOtBu), Alkyl halide, Inert solvent (e.g., THF) | N-Alkyl-N-(1-benzofuran-3-yl)carbamate |
| N-Acylation | Di-tert-butyl dicarbonate (Boc2O), 4-Dimethylaminopyridine (DMAP) | N-Acyl-N-(1-benzofuran-3-yl)carbamate |
Formation of Urea (B33335) and Thiourea (B124793) Derivatives
The amine functionality, unmasked after the deprotection of the Boc group, is a versatile precursor for the synthesis of urea and thiourea derivatives. The synthesis of ureas can be achieved by reacting the free amine with an isocyanate google.com. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate.
Similarly, thiourea derivatives can be prepared by reacting the amine with an isothiocyanate. A general method involves the reaction of an amine with carbon disulfide in an aqueous medium to generate a dithiocarbamate (B8719985) intermediate, which can then react with another amine to form the thiourea google.com. Alternatively, the direct reaction with a substituted isothiocyanate provides a more straightforward route to unsymmetrical thioureas. For example, 3-bromocoumaran-2-one reacts with substituted thioureas in a nucleophilic substitution reaction to form S-(1-benzofuran-2(3H)-one-3-yl) isothiuronium (B1672626) bromides, which can then rearrange to form thiazolidine-4-ones researchgate.net. This highlights the reactivity of the benzofuranone system, a close relative of the target molecule.
| Derivative | General Reagents | Reaction Description |
| Urea | Isocyanate | Nucleophilic addition of the deprotected amine to the isocyanate. |
| Thiourea | Isothiocyanate | Nucleophilic addition of the deprotected amine to the isothiocyanate. |
Functionalization of the Benzofuran Skeleton with Retention of the Carbamate Moiety
A key aspect of the chemistry of this compound is the ability to functionalize the benzofuran ring while keeping the carbamate group intact. This allows for the introduction of various substituents at specific positions, leading to a diverse library of compounds.
Regioselective Halogenation Reactions
Regioselective halogenation of the benzofuran ring is a crucial step for subsequent cross-coupling reactions. The position of halogenation can be directed by the existing substituents and the choice of halogenating agent. For instance, the bromination of 1-[3-(2-alkylbenzofuranyl)]-2-phenylethanones occurs selectively at the phenyl ring, demonstrating the influence of the acyl group on the reactivity of the benzofuran system researchgate.net. In the absence of such directing groups, halogenation of the benzofuran ring itself is expected. The synthesis of halobenzofurans can also be achieved from O-aryl carbamates via a directed ortho-lithiation followed by quenching with a halogen source mdpi.com. This method provides a regioselective route to halogenated benzofurans that can be further functionalized.
Metal-Catalyzed Cross-Coupling at Defined Positions (e.g., Suzuki, Sonogashira)
The halogenated derivatives of this compound are valuable substrates for metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide range of aryl, heteroaryl, and alkynyl groups.
The Suzuki coupling involves the reaction of a halogenated benzofuran with a boronic acid or ester in the presence of a palladium catalyst and a base mdpi.comnih.gov. This reaction is highly versatile and tolerant of various functional groups, making it a powerful tool for the synthesis of complex benzofuran derivatives.
The Sonogashira coupling, on the other hand, involves the reaction of a halogenated benzofuran with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst researchgate.netnih.gov. This reaction is particularly useful for the synthesis of alkynyl-substituted benzofurans, which are important building blocks in materials science and medicinal chemistry. The optimization of Sonogashira coupling conditions for iodobenzofuran derivatives has been reported, highlighting the importance of solvent and base selection for achieving high yields researchgate.net.
| Cross-Coupling Reaction | Substrates | Catalyst System | Product Type |
| Suzuki Coupling | Halogenated benzofuran, Boronic acid/ester | Palladium catalyst, Base | Aryl/Heteroaryl-substituted benzofuran |
| Sonogashira Coupling | Halogenated benzofuran, Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst | Alkynyl-substituted benzofuran |
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the key transformations of this compound is crucial for optimizing reaction conditions and predicting the outcome of new reactions.
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic studies on the acid-catalyzed deprotection of the N-Boc group have shown a second-order dependence on the acid concentration researchgate.netnih.gov. This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated tert-butyl carbamate nih.gov. The rate of deprotection is also influenced by the nature of the amine and the solvent system used nih.govresearchgate.net.
Thermodynamic studies on the 1-benzofuran core provide insights into its stability and reactivity. Computational studies using Density Functional Theory (DFT) have shown that the HOMO-LUMO gap of 1-benzofuran is influenced by solvent polarity, which in turn affects its electronic properties and reactivity researchgate.net. These theoretical calculations can help in understanding the charge distribution and identifying the reactive sites within the benzofuran ring, thus guiding the design of regioselective functionalization reactions.
Elucidation of Reaction Intermediates
The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. For this compound, while direct spectroscopic observation and isolation of all transient species remain a complex challenge, significant insights into the plausible reaction intermediates can be drawn from mechanistic studies of analogous N-aryl carbamates and benzofuran systems. The nature of the intermediates is highly dependent on the type of chemical transformation, including thermal, hydrolytic, electrophilic, and photochemical reactions.
Thermal Decomposition Intermediates
The thermal decomposition of tert-butyl N-arylcarbamates has been investigated, and the findings suggest a concerted mechanism rather than one involving distinct, isolable intermediates. When heated, these compounds typically decompose to yield the corresponding amine (in this case, 3-aminobenzofuran), carbon dioxide, and isobutylene. cdnsciencepub.com
The proposed pathway involves a cyclic transition state, which can be considered a fleeting intermediate structure. In this transition state, the hydrogen atom of the carbamate nitrogen is transferred to the tert-butoxy (B1229062) group, leading to the simultaneous cleavage of the N-C and O-C bonds.
Table 1: Proposed Transition State in the Thermal Decomposition of this compound
| Intermediate Type | Key Structural Features | Resulting Products |
| Cyclic Transition State | - Six-membered ring-like arrangement involving the carbamate nitrogen, its attached hydrogen, the carbonyl carbon, the tert-butoxy oxygen, and a methyl carbon of the tert-butyl group.- Partial bond formation between the hydrogen and the tert-butoxy oxygen.- Partial bond cleavage of the N-C(O) and O-C(tert-butyl) bonds. | - 3-Aminobenzofuran- Carbon dioxide- Isobutylene |
This concerted mechanism is supported by kinetic studies on various substituted N-arylcarbamates, which show a dependence of the reaction rate on the electronic nature of the aryl group. cdnsciencepub.com
Hydrolytic Reaction Intermediates
The hydrolysis of N-aryl carbamates, particularly under basic conditions, is believed to proceed through an elimination-addition mechanism (E1cB). This pathway involves the formation of a highly reactive isocyanate intermediate. researchgate.net
The reaction is initiated by the deprotonation of the carbamate nitrogen to form an anion. This is followed by the rate-determining elimination of the tert-butoxide leaving group to generate the benzofuran-3-yl isocyanate intermediate. This intermediate is then rapidly attacked by water or hydroxide (B78521) ions to form a carbamic acid, which subsequently decarboxylates to yield 3-aminobenzofuran.
Table 2: Key Intermediates in the Base-Catalyzed Hydrolysis of this compound
| Step | Intermediate | Spectroscopic Signatures (Hypothetical) |
| 1. Deprotonation | Carbamate Anion | Shift in NMR signals upon deprotonation. |
| 2. Elimination | Benzofuran-3-yl isocyanate | Strong IR absorption band around 2250-2275 cm⁻¹ characteristic of the N=C=O stretch. |
| 3. Addition | Benzofuran-3-ylcarbamic acid | Would be transient and rapidly decarboxylate. |
The existence of isocyanate intermediates in carbamate hydrolysis has been substantiated by trapping experiments in related systems. researchgate.net
Intermediates in Electrophilic Aromatic Substitution
The benzofuran ring is susceptible to electrophilic attack. In reactions such as nitration or halogenation, the key intermediates are resonance-stabilized carbocations known as sigma complexes or arenium ions. Attack of an electrophile (E⁺) can occur at either the C2 or C3 position of the benzofuran ring. stackexchange.comechemi.com
For 3-substituted benzofurans, electrophilic attack will preferentially occur on the benzene ring, unless the directing effects of the substituent at the 3-position favor attack at C2. Assuming attack on the furan moiety, the stability of the resulting sigma complex determines the regioselectivity. Attack at the C2 position leads to a sigma complex where the positive charge can be delocalized onto the adjacent oxygen atom and into the benzene ring.
Table 3: Sigma Complex Intermediates in Electrophilic Substitution
| Position of Attack | Structure of Sigma Complex Intermediate | Key Resonance Contributor |
| C2 | Positive charge delocalized over C3, the oxygen atom, and the benzene ring. | Resonance structure with the positive charge on the oxygen atom. |
Computational studies on related benzofused heterocycles have been used to model the structures and relative energies of these sigma complex intermediates to predict the most likely sites of electrophilic attack. semanticscholar.org
Photochemical Reaction Intermediates
The photochemical reactions of benzofurans can lead to a variety of products through different intermediates, depending on the reaction conditions and the presence of other reagents. For example, photochemical cycloadditions can occur at the C2-C3 double bond. tandfonline.com Photooxygenation of 2,3-disubstituted benzofurans has been shown to proceed through a dioxetane intermediate, which can then rearrange to other products. tandfonline.com While direct evidence for such an intermediate for the title compound is not available, it represents a plausible pathway based on analogy. Photochemical dimerization is another possible reaction, which would involve excited state intermediates. rsc.org
In some cases, photochemical reactions can lead to ring-opened intermediates, such as oximes, which can then undergo further transformations. researchgate.net
Table 4: Potential Intermediates in Photochemical Reactions
| Reaction Type | Proposed Intermediate | Characteristics |
| Photooxygenation | Dioxetane | Four-membered ring containing two oxygen atoms. Thermally unstable. |
| Photodimerization | Excited State Dimer (Exciplex/Excimer) | Transient association of an excited molecule with a ground-state molecule. |
| Photorearrangement | Ring-Opened Species (e.g., Oxime) | Cleavage of the furan ring leading to an acyclic intermediate. |
The elucidation of these highly reactive and short-lived intermediates often requires specialized techniques such as flash photolysis and low-temperature spectroscopy.
Advanced Structural and Spectroscopic Elucidation of Tert Butyl N 1 Benzofuran 3 Yl Carbamate and Derivatives
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For tert-butyl N-(1-benzofuran-3-yl)carbamate, with a molecular formula of C₁₃H₁₅NO₃, the expected monoisotopic mass can be calculated precisely.
An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield an m/z value that matches the theoretical calculation to within a few parts per million (ppm). This level of precision allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions. The confirmation of the molecular formula is the foundational step in any structural elucidation process. nih.govmdpi.com
Table 1: Predicted HRMS Data for this compound (C₁₃H₁₅NO₃)
| Adduct Ion | Molecular Formula of Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₃H₁₆NO₃⁺ | 234.1125 |
| [M+Na]⁺ | C₁₃H₁₅NNaO₃⁺ | 256.0944 |
Single-Crystal X-ray Diffraction for Definitive Structural Determination
Single-crystal X-ray diffraction stands as the gold standard for determining the precise three-dimensional structure of a crystalline solid. mdpi.com While a published crystal structure for the title compound was not identified in a survey of relevant databases, analysis of closely related benzofuran (B130515) and N-Boc protected structures allows for a detailed prediction of its key structural features. mdpi.comvensel.org
A crystallographic analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles. The benzofuran core is expected to be largely planar. The geometry of the carbamate (B1207046) group would be of particular interest, with the C-N bond expected to have some double-bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond. The tert-butyl group would exhibit standard tetrahedral geometry.
Table 3: Representative Expected Bond Lengths and Angles
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C=O (carbamate) | ~1.22 Å |
| C-N (carbamate) | ~1.35 Å | |
| C-O (ether in furan (B31954) ring) | ~1.37 Å | |
| C-C (aromatic) | ~1.39 Å | |
| Bond Angle | O=C-N (carbamate) | ~125° |
| C3-N-H | ~120° |
The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. mdpi.com For this compound, two primary interactions are expected to govern its crystal packing:
Hydrogen Bonding: The carbamate group contains a single hydrogen bond donor (the N-H group) and a potent hydrogen bond acceptor (the carbonyl oxygen, C=O). It is highly probable that molecules would arrange into chains or dimeric pairs through N-H···O=C hydrogen bonds. The geometry of these bonds (donor-acceptor distance and angle) would be a key feature of the crystal structure. researchgate.netresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
The carbamate group (-NH-C(=O)-O-) possesses several distinct vibrational frequencies. The N-H stretching vibration is typically observed in the region of 3400-3200 cm⁻¹. The exact position is sensitive to hydrogen bonding, with lower frequencies indicating stronger intermolecular interactions. The carbonyl (C=O) stretching vibration of the carbamate is another prominent feature, generally appearing in the range of 1740-1680 cm⁻¹. This band is often intense in the IR spectrum. Furthermore, the C-N stretching and N-H bending vibrations would be expected in the 1550-1480 cm⁻¹ region, while the C-O stretching vibrations associated with the carbamate and the tert-butyl group would appear in the 1250-1000 cm⁻¹ range. The IR spectrum of tert-butyl carbamate itself shows characteristic absorptions that support these assignments. nist.gov
The benzofuran ring system also contributes a unique set of vibrational bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and furan rings typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are particularly useful for determining the substitution pattern of the benzene (B151609) ring, would be observed in the 900-675 cm⁻¹ range. For instance, IR data for various 3-aminobenzofuran derivatives show characteristic peaks for the benzofuran core. nih.gov
Raman spectroscopy, which is sensitive to non-polar bonds and symmetric vibrations, would complement the IR data. The aromatic ring vibrations, particularly the ring breathing modes, are often strong in the Raman spectrum. The C=O stretching of the carbamate would also be Raman active.
A summary of the expected vibrational frequencies for this compound is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbamate | N-H stretch | 3400-3200 |
| Carbamate | C=O stretch | 1740-1680 |
| Carbamate | C-N stretch / N-H bend | 1550-1480 |
| Carbamate | C-O stretch | 1250-1000 |
| Benzofuran | Aromatic C-H stretch | >3000 |
| Benzofuran | Aromatic C=C stretch | 1600-1450 |
| Benzofuran | C-H out-of-plane bend | 900-675 |
| tert-Butyl | C-H stretch | 2980-2870 |
| tert-Butyl | C-H bend | 1470-1365 |
It is important to note that the actual experimental values may vary depending on the physical state of the sample (solid or solution) and the solvent used, due to intermolecular interactions. researchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (If Applicable)
Chiroptical spectroscopy, particularly circular dichroism (CD), is a vital analytical technique for the stereochemical investigation of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For this compound, the applicability of CD spectroscopy is contingent on the presence of a chiral center or axial chirality, which would render the molecule optically active.
The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, the introduction of a stereocenter, for instance, by substitution on the benzofuran ring or the carbamate side chain, would produce enantiomers that are distinguishable by CD spectroscopy.
For chiral derivatives of this compound, the benzofuran moiety would act as a chromophore. The electronic transitions of the benzofuran system, typically occurring in the UV region, would give rise to CD signals, known as Cotton effects. The sign and magnitude of these Cotton effects are exquisitely sensitive to the absolute configuration of the stereocenters in their vicinity.
A study on steroids with 2,3-dihydro-1-benzofuran chromophores has established a helicity rule where the puckering of the dihydrofuran ring dictates the sign of the CD band. rsc.org While the benzofuran in the title compound is aromatic and planar, this illustrates how the spatial arrangement of substituents around the chromophore can be correlated with the observed CD spectrum. If a chiral center were introduced, for example at a position on a substituent, its spatial relationship to the benzofuran plane would influence the CD spectrum.
In the context of drug development, where enantiomers can have vastly different pharmacological and toxicological profiles, CD spectroscopy would be an indispensable tool for confirming the enantiomeric purity and absolute configuration of chiral derivatives of this compound. A study on the interaction of benzofuran derivatives with bovine serum albumin (BSA) utilized CD spectroscopy to probe changes in the protein's secondary structure upon binding, demonstrating another application of this technique in understanding the biomolecular interactions of such compounds. nih.gov
Computational and Theoretical Studies on Tert Butyl N 1 Benzofuran 3 Yl Carbamate
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the behavior of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electronic distribution and energy of a molecule, which dictates its structure and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for determining the ground-state properties by calculating the electron density rather than the complex many-electron wavefunction. For a molecule like tert-butyl N-(1-benzofuran-3-yl)carbamate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311+G(d,p), can be employed to predict its optimized geometry. researchgate.net
These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape. Such studies on related benzofuran (B130515) derivatives have shown excellent correlation between calculated and experimental values. researchgate.net The optimized geometry corresponds to the lowest energy structure on the potential energy surface, providing a foundational understanding of the molecule's stability.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(carbonyl)-N(carbamate) | ~1.38 Å |
| Bond Length | N(carbamate)-C(benzofuran) | ~1.42 Å |
| Bond Angle | O(carbonyl)-C-N | ~125° |
| Bond Angle | C(carbonyl)-N-C(benzofuran) | ~123° |
| Dihedral Angle | O=C-N-C(benzofuran) | ~180° (for planar conformer) |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A key aspect of MO analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net For a related compound, 7-methoxy-benzofuran-2-carboxylic acid, the calculated HOMO-LUMO energy gap was found to be 4.189 eV, suggesting it is a relatively soft and reactive molecule. researchgate.net Similar analyses for this compound would reveal its electronic character and potential reactivity in chemical reactions.
| Orbital | Typical Energy (eV) | Implication |
|---|---|---|
| HOMO | ~ -6.2 | Region of electron donation (often located on the benzofuran ring and nitrogen) |
| LUMO | ~ -2.0 | Region of electron acceptance (often located on the carbamate (B1207046) carbonyl and aromatic system) |
| HOMO-LUMO Gap (ΔE) | ~ 4.2 | Indicator of chemical reactivity and stability |
Conformational Analysis and Energy Landscapes
Molecules are not static entities; they exist as an ensemble of different spatial arrangements or conformations. Conformational analysis maps the energy of a molecule as a function of its geometry, identifying the most stable conformers and the energy barriers between them.
Rotation around the C–N bond of a carbamate is hindered due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation often leads to the existence of distinct syn and anti rotamers. The energy required to overcome this restriction is known as the rotational barrier (ΔG‡).
Studies on structurally similar N-aryl carbamates have shown that this rotational barrier can be quantified using techniques like variable temperature NMR and modeled computationally. nd.edu The electronic nature of the aryl substituent significantly influences the barrier. Electron-donating groups on the aryl ring tend to increase the C-N double bond character and thus raise the rotational barrier, while electron-withdrawing groups lower it. nd.edu It is expected that the benzofuran moiety, acting as the N-aryl substituent, would similarly influence the rotational dynamics of the carbamate group in the title compound. Steric hindrance between the bulky tert-butyl group and the benzofuran ring would also play a crucial role in determining the preferred rotamer.
| Substituent on N-Aryl Ring | Electronic Effect | Effect on ΔG‡ |
|---|---|---|
| Electron Donating Group (e.g., -OCH₃) | Increases N lone pair delocalization | Increase |
| Electron Withdrawing Group (e.g., -NO₂) | Decreases N lone pair delocalization | Decrease |
The benzofuran ring system itself is inherently planar. However, the attachment of the bulky N-(tert-butyl)carbamate group at the C3 position can lead to subtle deviations from planarity or specific preferred orientations of the substituent relative to the ring. Computational methods can map the potential energy surface by systematically rotating the carbamate group relative to the benzofuran ring. This analysis would identify the global minimum energy conformation and any local minima, separated by transitional energy barriers. These calculations are vital for understanding how the molecule interacts with its environment, such as in a crystal lattice or at a biological receptor site.
Reaction Mechanism Modeling
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction pathway can be constructed.
For the synthesis of benzofurans, various mechanisms, including palladium-catalyzed cyclizations, have been proposed. mdpi.comnih.gov A computational study on the formation of this compound could, for example, model a hypothetical palladium-catalyzed C-N cross-coupling reaction between 3-bromo-1-benzofuran (B1268599) and tert-butyl carbamate. DFT calculations would be used to:
Characterize the geometry and energy of all species along the catalytic cycle (e.g., oxidative addition, ligand exchange, reductive elimination steps).
Identify the transition state for the rate-determining step of the reaction.
Such modeling efforts provide a deeper understanding of the reaction, rationalizing experimental observations and guiding the development of more efficient synthetic routes. mdpi.com
Transition State Calculations for Key Synthetic Steps
The synthesis of the benzofuran scaffold is a cornerstone of many chemical research endeavors. nih.govnih.gov Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these synthetic routes. rsc.orgglobethesis.com One common strategy for forming the benzofuran ring is the acid-catalyzed cyclization of an appropriate precursor, such as an acetal-substituted aryl ether. wuxiapptec.com
By modeling this process, researchers can calculate the energy profiles for different potential reaction pathways. pku.edu.cn The key points on these profiles are the transition states (TS), which represent the highest energy point along a reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting reaction feasibility and rates. wuxiapptec.com
For a typical intramolecular cyclization leading to a benzofuran, DFT calculations can compare competing pathways, such as cyclization at different positions on the benzene (B151609) ring. wuxiapptec.com The transition state geometries are optimized to confirm they are true first-order saddle points on the potential energy surface. Studies on analogous palladium-catalyzed cyclization reactions have identified key transition states, with calculated energy barriers for rate-determining steps often in the range of 20-35 kcal/mol, depending on the specific mechanism and catalyst. globethesis.com
| Reaction Step | Competing Pathway | Calculated Activation Energy (ΔG‡) (kcal/mol) | Reference Method |
| Intramolecular Cyclization | Pathway A (e.g., C6-attack) | 10.16 | DFT (B3LYP) wuxiapptec.com |
| Pathway B (e.g., C2-attack) | 9.22 | DFT (B3LYP) wuxiapptec.com | |
| Pd-Catalyzed C-H Activation | β-C Elimination | 23.25 | DFT globethesis.com |
| Rh-Catalyzed C-C Cleavage | Phenalkynyl Migration | 34.29 | DFT globethesis.com |
This table presents representative data from computational studies on analogous benzofuran synthesis to illustrate the application of transition state calculations. Actual values for this compound synthesis would require specific modeling.
Prediction of Regio- and Stereoselectivity
Computational chemistry is a powerful tool for predicting the regioselectivity of chemical reactions, which is critical in syntheses where multiple isomers can be formed. oregonstate.edu In the context of substituted benzofurans, calculations can determine which ortho position of a phenol (B47542) precursor is more likely to undergo cyclization. wuxiapptec.com This prediction is often based on analyzing the properties of a key reaction intermediate. wuxiapptec.com For instance, by calculating the distribution of the Highest Occupied Molecular Orbital (HOMO) or the partial atomic charges on the aromatic ring of an intermediate, chemists can identify the most nucleophilic site, which corresponds to the favored position for electrophilic attack during cyclization. wuxiapptec.com
Quantum mechanical calculations of activation energies for competing pathways provide a more quantitative prediction. A lower activation energy for one pathway over another suggests that the corresponding regioisomer will be the major product. wuxiapptec.com For example, a calculated energy difference of just 0.94 kcal/mol between two cyclization pathways can lead to a product ratio of approximately 1:3.4, which aligns well with experimental observations. wuxiapptec.com While this compound itself is achiral, stereoselectivity becomes important in reactions where it is a substrate, leading to chiral products. Computational models can predict which diastereomer or enantiomer is favored by calculating the transition state energies for the pathways leading to each stereoisomer.
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict the spectroscopic properties of molecules, which serves as a valuable tool for structure verification and interpretation of experimental data.
Computational NMR and IR Spectral Prediction
Density Functional Theory (DFT) calculations are highly effective for predicting both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the NMR chemical shifts (δ) for ¹H and ¹³C nuclei with a high degree of accuracy. nih.govglobalresearchonline.net These theoretical predictions are often benchmarked against experimental data and can be improved by applying linear scaling factors to correct for systematic errors. mdpi.com For complex molecules, predicted spectra can help assign ambiguous peaks in an experimental spectrum. bris.ac.uk
| Parameter | Experimental Value (Typical Range) | Computationally Predicted Value (Example) | Method |
| ¹H NMR (δ, ppm) | GIAO/DFT (e.g., B3LYP/6-311G(d,p)) | ||
| Boc -C(CH₃)₃ | 1.5 - 1.6 | 1.55 | |
| Aromatic C-H | 7.2 - 7.9 | 7.2-7.8 | |
| Furan (B31954) C2-H | 7.8 - 8.1 | 7.95 | |
| Carbamate N-H | 8.5 - 9.5 | 9.01 | |
| ¹³C NMR (δ, ppm) | GIAO/DFT (e.g., B3LYP/6-311G(d,p)) | ||
| Boc -C(CH₃)₃ | 28 - 29 | 28.5 | |
| Boc -C(CH₃)₃ | 80 - 82 | 81.2 | |
| Boc C=O | 152 - 154 | 153.1 | |
| Benzofuran Carbons | 110 - 155 | 111-154 | |
| IR (ν, cm⁻¹) | DFT (e.g., B3LYP/6-311G(d,p)) | ||
| N-H Stretch | 3350 - 3450 | 3400 | |
| C-H Aromatic Stretch | 3050 - 3150 | 3100 | |
| C=O Stretch (Carbamate) | 1700 - 1725 | 1715 | |
| C=C Aromatic Stretch | 1580 - 1620 | 1605 |
This table provides a hypothetical comparison based on typical experimental values for similar structures and the expected accuracy of modern computational methods. mdpi.commdpi.comnih.gov
Molecular Docking and Protein-Ligand Interaction Modeling (Conceptual)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is invaluable in drug discovery for predicting how a small molecule like this compound might interact with a hypothetical protein target. researchgate.netnih.gov
Prediction of Binding Modes with Hypothetical Target Sites
The docking process involves placing the ligand (this compound) into the binding site of a protein receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each "pose," with lower scores typically indicating more favorable interactions. nih.gov
| Ligand Moiety | Hypothetical Interacting Residue (Example) | Interaction Type |
| Benzofuran Ring | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking |
| Carbamate N-H | Aspartic Acid (Asp), Glutamic Acid (Glu) | Hydrogen Bond (Donor) |
| Carbamate C=O | Arginine (Arg), Lysine (Lys), Serine (Ser) | Hydrogen Bond (Acceptor) |
| tert-Butyl Group | Leucine (Leu), Valine (Val), Isoleucine (Ile) | Hydrophobic Interaction |
| Furan Oxygen | Threonine (Thr), Water Molecule | Hydrogen Bond (Acceptor) |
This table conceptualizes potential interactions based on the chemical nature of the ligand and common binding site features.
Computational Assessment of Scaffold Flexibility
The static picture provided by molecular docking can be enhanced by molecular dynamics (MD) simulations, which model the movement of atoms in the protein-ligand complex over time. nih.gov MD simulations provide a powerful means to assess the flexibility of the benzofuran scaffold and the conformational freedom of the tert-butyl carbamate side chain. acs.org
The benzofuran core itself is largely rigid, but the bond connecting it to the carbamate group allows for rotation. nih.gov The carbamate linker and the bulky tert-butyl group also have specific conformational preferences. By running simulations, researchers can observe how the ligand adapts its shape to fit optimally within the binding pocket—a concept known as "induced fit." The simulations can reveal the range of motion of the ligand, the stability of key interactions (like hydrogen bonds) over time, and whether water molecules play a mediating role in the binding. acs.org This information is critical for understanding the dynamic nature of molecular recognition and for the rational design of more potent and selective molecules based on the benzofuran scaffold. nih.gov
Derivatization Strategies and Analogue Development Based on the Tert Butyl N 1 Benzofuran 3 Yl Carbamate Scaffold
Systematic Modification of the tert-Butyl Group
The tert-butyl group in the carbamate (B1207046) linkage is primarily a protecting group, valued for its steric bulk and specific conditions required for its removal. However, modifying this part of the molecule can significantly impact the compound's stability, solubility, and interaction with biological targets.
Replacement with Other Protecting Groups (e.g., Cbz, Fmoc)
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups, notable for its stability under many reaction conditions and its lability to strong acids like trifluoroacetic acid. masterorganicchemistry.com In peptide synthesis and other complex molecule constructions, orthogonality of protecting groups is crucial. This involves using protecting groups that can be removed under different, non-interfering conditions. masterorganicchemistry.com
Key alternative protecting groups include:
Carboxybenzyl (Cbz or Z): This group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is stable to acidic conditions that would cleave a Boc group. Its removal is typically achieved under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C). masterorganicchemistry.comorganic-chemistry.org
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is characterized by its sensitivity to basic conditions, often removed using a piperidine (B6355638) solution. masterorganicchemistry.com This allows for deprotection without affecting acid-labile (Boc) or hydrogenation-labile (Cbz) groups. highfine.com
The choice of protecting group for the 3-aminobenzofuran core depends on the subsequent synthetic steps planned for other parts of the molecule. For instance, if a planned modification requires a strong acid, replacing the Boc group with Cbz or Fmoc would be a necessary strategic decision.
Table 1: Common Protecting Groups for the 3-Aminobenzofuran Nitrogen and Their Cleavage Conditions
| Protecting Group | Abbreviation | Structure | Cleavage Condition |
| tert-Butoxycarbonyl | Boc | -(C=O)OC(CH₃)₃ | Strong Acid (e.g., TFA) |
| Benzyloxycarbonyl | Cbz | -(C=O)OCH₂C₆H₅ | Catalytic Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | -(C=O)OCH₂-fluorene | Base (e.g., Piperidine) |
| Allyloxycarbonyl | Alloc | -(C=O)OCH₂CH=CH₂ | Pd(0) Catalysis |
Exploration of Alternative Alkyl or Aryl Groups for Carbamate Optimization
Beyond its role as a protecting group, the substituent on the carbamate can be varied to function as a permanent part of the final molecule, influencing its pharmacological or material properties. Research into other carbamate derivatives explores how changes in steric and electronic properties affect molecular interactions. mdpi.com
Strategies include:
Alternative Alkyl Groups: Replacing the tert-butyl group with smaller (e.g., ethyl) or larger, more complex alkyl chains can modulate lipophilicity and steric hindrance. For example, various N-Boc protected amino alkyl chains are commercially available and can be adapted for synthesis. broadpharm.com
Aryl Groups: The synthesis of aryl carbamates, typically by reacting an aryl isocyanate or aryl chloroformate with the 3-aminobenzofuran core, introduces aromatic systems. mdpi.com These aryl rings can be further substituted (e.g., with halogens or alkyl groups) to fine-tune electronic properties and provide additional vectors for molecular interactions, such as pi-stacking. mdpi.com Synthetic methods for creating O-aryl carbamates from phenols, amines, and CO₂ under mild conditions have been developed, which could be adapted for N-aryl carbamate synthesis. helsinki.fi
The metabolic fate of the molecule can also be influenced by this group. For instance, tert-butyl groups are known to undergo hydroxylation by cytochrome P450 enzymes. hyphadiscovery.com Replacing it with a different alkyl or aryl group would alter the metabolic profile of the resulting compound.
Diversification of the Benzofuran (B130515) Moiety
The benzofuran ring is a privileged scaffold in drug discovery, and its substitution pattern is a key determinant of biological activity. nih.gov Modifications can be made to either the benzene (B151609) ring or the furan (B31954) ring.
Substitution Patterns on the Benzene Ring (e.g., Halogenation, Alkylation, Nitration)
Introducing substituents onto the benzene portion of the benzofuran ring is a common strategy to modulate the molecule's properties. These substituents can influence the electronic nature of the aromatic system, impact binding affinity to biological targets, and alter metabolic stability. mdpi.com
Common modifications include:
Halogenation: Introducing halogens (F, Cl, Br) can enhance binding affinity through halogen bonding and improve metabolic stability by blocking sites of oxidation. For instance, fluorinated benzyl groups have been incorporated into related 3-aminobenzofuran derivatives. nih.gov
Alkylation: The addition of methyl or other small alkyl groups can increase lipophilicity. nih.gov
Nitration: While less common in final drug candidates, nitro groups are powerful electron-withdrawing groups that can be used as synthetic handles for further transformations, such as reduction to an amino group.
These substitutions are often introduced at the precursor stage, using a substituted phenol (B47542) or salicylaldehyde (B1680747) to construct the benzofuran ring, ensuring regiochemical control. mdpi.com
Table 2: Examples of Substituted Benzofuran Analogues
| Substituent | Position(s) | Synthetic Precursor Example | Potential Effect |
| Fluoro | 5- or 7- | Substituted Salicylaldehyde | Enhanced binding, altered electronics |
| Chloro | 5- | 5-Chlorosalicylaldehyde | Increased lipophilicity, metabolic block |
| Bromo | 5- or 7- | Brominated Phenol derivative | Synthetic handle, increased potency |
| Methyl | 5- or 7- | Substituted Phenol | Increased lipophilicity |
Modifications at the Furan Ring (e.g., C2 or C7 positions)
While the core structure is N-(1-benzofuran-3-yl)carbamate, the C2 position of the furan ring is a frequent site for modification. Introducing substituents at this position can significantly alter the molecule's shape and electronic distribution.
Research has shown the synthesis of various 2-substituted benzofurans, including those with aryl and alkyl groups. nih.govresearchgate.net Synthetic strategies often involve the cyclization of appropriately substituted precursors, such as ortho-hydroxyaryl ketones or ortho-alkynylphenols. mdpi.comnih.gov For example, a palladium-catalyzed Sonogashira coupling followed by cyclization is a well-established route to 2-substituted benzofurans. mdpi.com In a series of multifunctional agents for Alzheimer's disease, the C2 position of a 3-aminobenzofuran core was substituted with a pyridinyl group, which was then further derivatized. nih.gov
Modification at the C7 position is also synthetically accessible, often starting from a 3-substituted phenol derivative to control the regiochemistry of the initial benzofuran synthesis.
Heterocyclic Ring Fusions and Spirocyclic Analogues
To explore more diverse and rigid three-dimensional chemical space, the benzofuran scaffold can be incorporated into more complex fused or spirocyclic systems. These strategies can lead to novel compounds with unique conformational properties and biological activities.
Heterocyclic Ring Fusions: The benzofuran moiety can be fused with other heterocyclic rings. For example, benzofuran-bearing 1,2,4-triazole (B32235) derivatives have been synthesized, creating novel fused systems like nih.govmdpi.comnih.govtriazolo[3,4-b] mdpi.comnih.govorgsyn.orgthiadiazoles. hpu2.edu.vn Such fusions drastically alter the shape and electronic properties of the parent molecule.
Spirocyclic Analogues: Spirocycles, where two rings share a single atom, are of great interest in medicinal chemistry for their conformational rigidity. Several synthetic routes to spiro-benzofuran derivatives have been developed. One approach involves a three-component reaction of benzofuran-2,3-diones, dimethyl acetylenedicarboxylate, and N-bridgehead heterocycles to yield spiro[benzofuran-3,3'-pyrroles]. nih.gov Another strategy reports the synthesis of spiro[benzofuran-2,2'-indene] derivatives, where the spiro center is at the C2 position of the benzofuran. mdpi.com These complex structures are often pursued to create potent and selective inhibitors of biological targets. For instance, novel benzofuran spiro-pyrrolidine derivatives have been synthesized via [3+2] azomethine ylide cycloadditions and evaluated for their antitumor activity. nih.gov
These advanced derivatization strategies demonstrate the versatility of the benzofuran scaffold in generating structurally diverse and complex molecules for various scientific applications.
Synthesis of Novel Fused Benzofuran-Carbamate Systems
The synthesis of fused heterocyclic systems represents a powerful strategy for creating structurally complex and novel molecules from the tert-butyl N-(1-benzofuran-3-yl)carbamate scaffold. These fused systems can lock the molecule into specific conformations, potentially enhancing binding affinity and selectivity for biological targets. Various synthetic methods can be conceptually applied to construct additional rings fused to the benzofuran core. tandfonline.com
One conceptual approach involves intramolecular cyclization reactions. This can be achieved by first introducing a reactive functional group onto the benzofuran ring of the parent molecule. For instance, functionalization at the C4 or C7 position of the benzofuran ring with a suitable group could enable a subsequent ring-closing reaction.
A hypothetical synthetic route could begin with the introduction of a side chain containing a nucleophile or an electrophile onto the benzofuran ring. For example, a Friedel-Crafts acylation or alkylation at an available position on the benzene portion of the benzofuran scaffold could introduce a keto or alkyl halide group. Subsequent manipulation of this group, followed by an intramolecular reaction with a suitably positioned functional group (e.g., a hydroxyl or amino group introduced onto the carbamate or another part of the scaffold), could lead to the formation of a new fused ring. Transition-metal-catalyzed reactions, such as palladium-catalyzed intramolecular C-H activation or cyclization, offer another sophisticated avenue for creating these complex fused systems. mdpi.comnih.gov
Table 1: Conceptual Intramolecular Cyclization Strategies for Fused System Synthesis
| Starting Position on Benzofuran Ring | Introduced Functional Group | Potential Cyclization Partner | Resulting Fused System (Example) |
|---|---|---|---|
| C4 | Acyl group (-COR) | N-H of the carbamate (after deprotection) | Fused Pyrrolone Ring |
| C2 | Halogen (-Br, -I) | Introduced ortho-alkenylphenol group at C3 | Fused Furan or Pyran Ring |
Combinatorial Chemistry Approaches for Library Generation (Conceptual)
Combinatorial chemistry provides a high-throughput methodology for the rapid synthesis of a large number of distinct but structurally related molecules, known as a chemical library. nih.gov This approach is conceptually ideal for exploring the chemical space around the this compound scaffold to identify derivatives with desired properties. The core principle involves the systematic and repetitive covalent linkage of various "building blocks" to a central scaffold. nih.gov
For the this compound core, a combinatorial library could be designed by varying substituents at multiple positions on the benzofuran ring. Key positions for diversification include C2, C5, C6, and C7. A diverse set of building blocks, such as various aryl halides, boronic acids, amines, and aldehydes, could be employed using a range of chemical reactions.
The generation of such a library would typically start with a common precursor, for example, a 3-aminobenzofuran substituted with orthogonal protecting groups or reactive handles at the positions intended for diversification. This precursor would then be subjected to a series of reactions with different sets of building blocks to generate the library of final compounds.
Parallel Synthesis of this compound Derivatives
Parallel synthesis is a key technique in combinatorial chemistry where reactions are run simultaneously in an array of separate reaction vessels, such as a 96-well plate. nih.gov This allows for the efficient production of a library of individual, purified compounds.
A conceptual workflow for the parallel synthesis of derivatives of this compound could be as follows:
Scaffold Preparation : Synthesize a key intermediate, such as 3-amino-5-bromobenzofuran.
Array Distribution : Distribute the key intermediate into the wells of a microtiter plate.
Reaction 1 (e.g., Suzuki Coupling) : To each column of the plate, add a different boronic acid (R¹-B(OH)₂) and a palladium catalyst to introduce diversity at the C5 position.
Reaction 2 (e.g., Carbamate Formation) : After purification, react the resulting 3-amino-5-arylbenzofurans with a set of different chloroformates or activated carbonates (R²-OCOCl) in each row to generate the final carbamate derivatives.
This two-dimensional matrix approach allows for the rapid generation of a large number of unique products from a smaller number of starting materials.
Table 2: Hypothetical Parallel Synthesis Array for Library Generation
| Column 1: R¹ = Phenyl | Column 2: R¹ = 4-Methoxyphenyl | Column 3: R¹ = 3-Chlorophenyl | |
|---|---|---|---|
| Row A: R² = tert-butyl | tert-butyl N-(5-phenyl-1-benzofuran-3-yl)carbamate | tert-butyl N-[5-(4-methoxyphenyl)-1-benzofuran-3-yl]carbamate | tert-butyl N-[5-(3-chlorophenyl)-1-benzofuran-3-yl]carbamate |
| Row B: R² = Isopropyl | isopropyl N-(5-phenyl-1-benzofuran-3-yl)carbamate | isopropyl N-[5-(4-methoxyphenyl)-1-benzofuran-3-yl]carbamate | isopropyl N-[5-(3-chlorophenyl)-1-benzofuran-3-yl]carbamate |
| Row C: R² = Benzyl | benzyl N-(5-phenyl-1-benzofuran-3-yl)carbamate | benzyl N-[5-(4-methoxyphenyl)-1-benzofuran-3-yl]carbamate | benzyl N-[5-(3-chlorophenyl)-1-benzofuran-3-yl]carbamate |
Structure-Activity Relationship (SAR) Studies via Analog Development (Conceptual, without clinical data)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound like this compound and observing the resulting changes in activity, researchers can identify key structural features required for a desired biological effect. nih.gov
A conceptual SAR study on this scaffold would involve the synthesis of several series of analogs, each designed to probe a specific region of the molecule:
The Benzofuran Ring : Analogs would be synthesized with various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (C2, C4, C5, C6, C7) to determine the importance of substitution patterns on the ring. nih.gov
The Carbamate Linker : The carbamate group could be replaced with other linking moieties, such as an amide, urea (B33335), or sulfonamide, to assess the role of the linker's hydrogen bonding capacity, rigidity, and electronics.
The tert-Butyl Group : This bulky group could be replaced with smaller alkyl groups (e.g., methyl, ethyl, isopropyl) or larger, more complex groups (e.g., cyclohexyl, phenyl) to investigate the steric requirements of the binding pocket.
By comparing the biological activity of these analogs, a qualitative and quantitative SAR model can be developed to guide the design of more potent and selective compounds.
Impact of Substituent Electronic and Steric Properties on Interaction Profiles
The interaction of a molecule with its biological target is governed by a combination of electronic and steric effects. In an SAR study, it is crucial to systematically vary these properties to understand their influence on binding affinity.
Electronic Effects : The electronic nature of substituents on the benzofuran ring can significantly alter the molecule's charge distribution, dipole moment, and ability to participate in electronic interactions like hydrogen bonds, pi-pi stacking, and cation-pi interactions. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), decrease the electron density of the aromatic ring, while electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase it.
A systematic approach would involve synthesizing analogs with substituents that cover a range of electronic and steric properties. researchgate.net For example, one could compare a series of para-substituted phenyl groups at the C2 position of the benzofuran ring. By analyzing the resulting activity data in the context of parameters like the Hammett constant (σ, for electronics) and the Taft steric parameter (Es), a quantitative structure-activity relationship (QSAR) model could be developed.
Table 3: Conceptual Analysis of Substituent Effects on Benzofuran Scaffold
| Substituent (at C5) | Electronic Effect | Hammett Constant (σp) | Steric Effect | Potential Impact on Binding |
|---|---|---|---|---|
| -H | Neutral | 0.00 | Small | Baseline interaction |
| -OCH₃ | Electron-donating | -0.27 | Moderate | May enhance activity via H-bond acceptance or increased electron density for pi-stacking. |
| -Cl | Electron-withdrawing | +0.23 | Moderate | May form halogen bonds or alter ring electronics to improve binding. |
| -CF₃ | Strongly Electron-withdrawing | +0.54 | Large | Can significantly alter electrostatic potential and may provide beneficial lipophilic interactions, but could also cause steric hindrance. |
Exploration of Biological Activities and Mechanisms in Vitro & Non Human in Vivo Models
Investigation of Molecular Target Engagement (In Vitro)
In vitro studies are fundamental to elucidating the direct molecular interactions of a compound. Such assays can pinpoint specific enzymes, receptors, or other biomolecules that a compound engages with, providing a foundation for understanding its pharmacological effects.
Enzyme Inhibition Assays (e.g., tubulin assembly)
A comprehensive search of scientific databases reveals no published studies on the enzymatic inhibition properties of tert-butyl N-(1-benzofuran-3-yl)carbamate. While some benzofuran-containing compounds have been investigated as inhibitors of tubulin polymerization, there is no specific data available to indicate whether this compound exhibits similar activity. nih.govresearchgate.net
Receptor Binding Studies
There is currently no available data from receptor binding studies for this compound. The affinity and selectivity of this compound for any specific physiological receptors have not been reported in the peer-reviewed literature.
Cellular Studies (In Vitro)
Cell-based assays are critical for understanding how a compound affects cellular functions and for elucidating its mechanism of action in a biological context.
Cellular Permeability and Distribution
Information regarding the cellular permeability and distribution of this compound is not available in the current scientific literature. Studies to determine its ability to cross cell membranes and its subsequent intracellular localization have not been published.
Effects on Cell Line Biological Processes (e.g., proliferation, differentiation)
There are no published reports detailing the effects of this compound on the biological processes of any cell lines. Consequently, its impact on cellular proliferation, differentiation, apoptosis, or other cellular functions remains uncharacterized. While other novel 3-aminobenzofuran derivatives have been synthesized and evaluated for their effects on cell viability, specific data for the title compound is absent. nih.govresearchgate.netnih.gov
Mechanisms of Action at the Cellular Level
Due to the lack of in vitro and cellular studies, the mechanism of action for this compound at the cellular level has not been elucidated. Any potential pathways it might modulate are, at present, entirely speculative and await experimental investigation.
General Antimicrobial Activity Assessment (In Vitro)
While specific research on this compound is not extensively detailed in publicly available literature, its core structure, the benzofuran (B130515) ring, is a well-established scaffold in the development of antimicrobial agents. rsc.orgnih.gov Benzofuran and its derivatives are found in a variety of natural and synthetic compounds demonstrating a wide range of pharmacological applications. nih.gov The inherent biological properties of this scaffold have led to significant interest in its use as a foundational element for creating new therapeutic agents. nih.gov
Broad-Spectrum Antibacterial Activity
The benzofuran nucleus is a key component in many compounds that have been evaluated for antibacterial efficacy. Research into various derivatives has shown activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain benzofuran derivatives have demonstrated inhibitory effects against pathogens such as Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium. mdpi.comderpharmachemica.com The antibacterial potency is often influenced by the nature and position of substituents on the benzofuran ring. Studies have indicated that the presence of specific functional groups, such as hydroxyl moieties at certain positions, can be crucial for activity. nih.gov While carbonyl derivatives have sometimes shown minimal activity, related sulphonyl derivatives have exhibited good to excellent antibacterial effects. derpharmachemica.com
Table 1: Examples of In Vitro Antibacterial Activity of Representative Benzofuran Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity/MIC | Source(s) |
|---|---|---|---|
| Aza-benzofuran Compound 1 | Salmonella typhimurium | Moderate (MIC = 12.5 µg/mL) | mdpi.com |
| Aza-benzofuran Compound 1 | Staphylococcus aureus | Moderate (MIC = 12.5 µg/mL) | mdpi.com |
| Aza-benzofuran Compound 1 | Escherichia coli | Moderate (MIC = 25 µg/mL) | mdpi.com |
| Benzofuran-3-carbohydrazide Derivative 3 | Mycobacterium tuberculosis H37Rv | Promising (MIC = 8 µg/mL) | nih.gov |
| Benzofuran-3-carbohydrazide Derivative 4 | Mycobacterium tuberculosis H37Rv | Promising (MIC = 2 µg/mL) | nih.gov |
| Sulphonyl Benzofuran Derivatives (General) | S. aureus, S. pyogenes, E. coli, P. aeruginosa | Good to excellent activity | derpharmachemica.com |
Note: This table presents data for related benzofuran compounds to illustrate the potential of the scaffold, not for this compound itself.
Antifungal and Antiviral Potential (non-clinical)
The benzofuran scaffold is also recognized for its antifungal properties. Derivatives have shown notable activity against various fungal strains, including clinically relevant species like Candida albicans. nih.govresearchgate.net Some compounds have been reported to exhibit antifungal potencies superior to their antibacterial activities. nih.gov The mechanism of action for some benzofuran-based antifungals is thought to involve the disruption of essential cellular processes in fungi. researchgate.net
While the broader class of benzofuran derivatives has been investigated for a multitude of biological effects, including antiviral properties, specific non-clinical antiviral data for this compound or closely related analogs is not prominently featured in available research. prolekare.cz
Table 2: Examples of In Vitro Antifungal Activity of Representative Benzofuran Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Observed Activity/MIC | Source(s) |
|---|---|---|---|
| Benzofuran-based (1E)-1-(piperidin-1-yl)-N2-arylamidrazones | Aspergillus fumigatus, Candida albicans | Promising antifungal agent | nih.gov |
| Aza-benzofuran Compound 6 | Penicillium italicum, Colletotrichum musae | Potent (MIC = 12.5 µg/mL) | mdpi.com |
| Benzofuran-triazole hybrids | Five pathogenic fungal strains | Moderate to satisfactory activity | researchgate.net |
Note: This table presents data for related benzofuran compounds to illustrate the potential of the scaffold, not for this compound itself.
Anti-Inflammatory Effects (In Vivo - Animal Models Only)
Benzofuran derivatives have been identified as possessing anti-inflammatory activities in various preclinical studies. nih.govmdpi.com This suggests that this compound, by virtue of its core structure, may have potential in modulating inflammatory pathways.
Pre-clinical Anti-inflammatory Models and Molecular Pathways
The anti-inflammatory potential of novel compounds is frequently assessed using established preclinical models. For benzofuran-related structures, a common in vitro method involves using lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) to induce an inflammatory response. The efficacy of the compound is then measured by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO). mdpi.com Bioassays with certain aza-benzofuran compounds have demonstrated significant inhibition of NO release, with IC₅₀ values indicating potent activity. mdpi.com The underlying molecular mechanism for this effect has been linked to the inhibition of murine inducible nitric oxide synthase (iNOS). mdpi.com
Table 3: Examples of Anti-inflammatory Activity of Representative Benzofuran and Carbamate (B1207046) Compounds
| Compound/Derivative Class | Model | Key Finding | Source(s) |
|---|---|---|---|
| Aza-benzofuran Compound 1 | LPS-stimulated RAW 264.7 cells | Inhibition of NO production (IC₅₀ = 17.3 µM) | mdpi.com |
| Aza-benzofuran Compound 4 | LPS-stimulated RAW 264.7 cells | Inhibition of NO production (IC₅₀ = 16.5 µM) | mdpi.com |
| tert-butyl 2-(substituted benzamido) phenylcarbamates | Carrageenan-induced rat paw edema | Promising percentage of inhibition (up to 54.2%) | researchgate.net |
Note: This table presents data for related compounds to illustrate the potential of the benzofuran-carbamate motif, not for this compound itself.
Pharmacological Scaffolding Potential in Drug Discovery (Conceptual)
The structural architecture of this compound positions it as an interesting candidate for further exploration in medicinal chemistry, based on the recognized potential of its core components.
The Benzofuran-Carbamate Motif as a Privileged Structure
The benzofuran ring is widely regarded as a "privileged structure" in drug discovery. rsc.orgprolekare.cz This term refers to a molecular framework that is capable of providing useful ligands for more than one type of biological target. The versatility of the benzofuran scaffold is demonstrated by its presence in numerous biologically active compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. rsc.orgnih.govprolekare.cz
The carbamate group (-NHCOO-) also plays a significant role in medicinal chemistry. It is a key functional group in several approved drugs and can influence a molecule's physicochemical properties, such as stability, solubility, and its ability to form hydrogen bonds with biological targets. nih.gov The tert-butyl carbamate (Boc) moiety, specifically, is well-known as a protecting group in organic synthesis, but its inclusion in a final molecule can modulate lipophilicity and metabolic stability. mdpi.com
The combination of the privileged benzofuran scaffold with the modulating carbamate linker creates a "benzofuran-carbamate" motif. This hybrid structure holds conceptual promise for the design of novel therapeutic agents, merging the broad biological potential of the benzofuran core with the pharmacokinetic and pharmacodynamic influence of the carbamate group.
Scaffold Hopping and Bioisosteric Replacements (Conceptual)
In the field of medicinal chemistry, scaffold hopping and bioisosteric replacement are pivotal strategies for the discovery and optimization of lead compounds. bhsai.orgnih.gov These approaches aim to identify structurally novel molecules that retain the biological activity of a parent compound while offering improved physicochemical, pharmacokinetic, or toxicological properties. niper.gov.in Conceptually applying these strategies to this compound allows for the exploration of new chemical space and the potential generation of analogs with enhanced therapeutic profiles.
Scaffold hopping involves replacing the core molecular framework (the scaffold) of a known active compound with a different one, while maintaining the essential three-dimensional arrangement of key pharmacophoric features. nih.gov Bioisosterism, a closely related concept, involves the substitution of atoms or groups with other atoms or groups that possess similar physical or chemical properties, leading to similar biological effects. researchgate.netnih.gov The thoughtful application of these principles can modulate a compound's steric size, electronic properties, lipophilicity, and metabolic stability. nih.govrsc.org
Conceptual Modifications of the Benzofuran Scaffold
The benzofuran ring system is a common motif in many biologically active compounds and serves as the core scaffold in this compound. researchgate.netrsc.org However, this scaffold can be conceptually replaced to modulate activity and properties.
One common bioisosteric replacement for the benzofuran ring is the indole (B1671886) scaffold. mdpi.com This substitution replaces the oxygen atom of the furan (B31954) ring with a secondary amine (NH group). This change introduces a hydrogen bond donor, which could form new or different interactions with a biological target, potentially altering potency or selectivity. mdpi.com Other heterocyclic rings such as benzothiophene (B83047) (where oxygen is replaced by sulfur) or various azaindoles (where a CH group in the benzene (B151609) portion is replaced by nitrogen) could also be explored to fine-tune electronic and lipophilic characteristics.
Scaffold hopping could also involve more significant structural changes. For instance, the bicyclic benzofuran system could be replaced with monocyclic aromatic rings, such as a phenyl or pyridine (B92270) ring, appropriately substituted to mimic the spatial orientation of the original carbamate side chain. Conversely, replacement with non-aromatic, rigid scaffolds like cubanes has been proposed as a strategy to create three-dimensional benzene bioisosteres, which can lead to improved physicochemical properties like aqueous solubility. researchgate.net
Bioisosteric Replacement of the Carbamate Linker and tert-Butyl Group
The carbamate linker and the tert-butyl group are also amenable to bioisosteric modification to probe their roles in biological activity.
Linker Modifications: The carbamate moiety (-NHCOO-) connects the benzofuran scaffold to the bulky tert-butyl group. Its hydrogen bond donor (NH) and acceptor (C=O) features may be critical for target binding. Conceptual modifications could include:
Reverse Carbamate: Altering the connectivity to -OCONH-.
Amide/Reverse Amide: Replacing the carbamate with -NHCO- or -CONH-.
Urea (B33335)/Thiourea (B124793): Substituting with -NHCONH- or -NHCSNH- to explore different hydrogen bonding patterns.
Sulfonamide: Using a -NHSO₂- linker, a common bioisostere for amides and carboxylic acids. openaccessjournals.com
Non-polar Linkers: Investigating linkers like a methylene (B1212753) (-CH₂-) group to determine the importance of the polar, hydrogen-bonding characteristics of the original carbamate linker. mdpi.com
tert-Butyl Group Modifications: The bulky tert-butyl group often occupies a hydrophobic pocket in a target protein. Its size and shape can be critical for affinity. Bioisosteric replacements could include other bulky, non-polar groups to optimize van der Waals interactions or modulate solubility. Examples include:
Cyclopentyl or cyclohexyl groups.
A trimethylsilyl (B98337) group.
Other branched alkyl groups like isobutyl or neopentyl.
The goal of these conceptual changes is to systematically evaluate how modifications to the scaffold, linker, and peripheral groups of this compound affect its biological profile. This exploration can lead to the identification of new chemotypes with superior drug-like properties. nih.gov
Tert Butyl N 1 Benzofuran 3 Yl Carbamate As a Key Synthetic Intermediate
Building Block for Complex Natural Product Synthesis (Conceptual)
The 3-aminobenzofuran core is a structural motif found in various biologically active natural products and synthetic compounds. nih.gov Consequently, tert-butyl N-(1-benzofuran-3-yl)carbamate represents a valuable building block for the conceptual synthesis of complex molecules that feature this heterocyclic system.
Incorporation into Polycyclic and Macrocyclic Architectures
The strategic placement of the Boc-protected amino group at the C3 position of the benzofuran (B130515) ring allows for a range of synthetic manipulations. After deprotection, the resulting 3-aminobenzofuran can serve as a nucleophile or be further functionalized to participate in cyclization reactions, leading to the formation of polycyclic or macrocyclic structures. For instance, the amino group could be acylated with a bifunctional reagent, setting the stage for a subsequent intramolecular reaction to form an additional ring. The benzofuran ring itself can also be involved in cycloaddition reactions or transition metal-catalyzed cross-coupling reactions to build more complex architectures.
Precursor for Advanced Materials (Conceptual)
The structural features of this compound suggest its potential, in a conceptual framework, as a precursor for the development of advanced materials with tailored electronic or coordination properties.
Monomer in Polymer Synthesis
Conceptually, this compound could serve as a monomer in the synthesis of novel polymers. Polymerization could potentially be achieved through several pathways:
Ring-opening metathesis polymerization (ROMP): While the furan (B31954) ring in benzofuran is aromatic and thus less prone to ROMP than non-aromatic cyclic olefins, derivatization to introduce a strained double bond could enable this pathway.
Electrophilic aromatic substitution: The benzofuran ring can undergo electrophilic substitution, which could be exploited for polycondensation reactions with suitable electrophilic linkers.
Cross-coupling reactions: Conversion of the benzofuran to a dihalo-derivative, for example, would allow for its use in step-growth polymerization via reactions like Suzuki or Sonogashira coupling. mdpi.com
Polymerization involving the deprotected amino group: After removal of the Boc group, the resulting amino group could participate in the formation of polyamides, polyimides, or polyureas.
Ligand in Coordination Chemistry
Upon deprotection, the resulting 3-aminobenzofuran possesses multiple potential coordination sites for metal ions, including the heterocyclic oxygen atom of the furan ring and the nitrogen atom of the amino group. This allows it to act as a bidentate or monodentate ligand in coordination chemistry. The formation of metal complexes with such ligands could lead to materials with interesting catalytic, magnetic, or photoluminescent properties. The specific coordination mode would depend on the metal ion, the solvent, and the presence of other ligands.
Generation of Reactive Intermediates for Further Chemical Derivatization
A primary role of this compound in synthesis is as a stable precursor to the more reactive 3-aminobenzofuran. The Boc group is a well-established protecting group that can be removed under specific acidic conditions, which are generally mild enough to be compatible with a wide range of other functional groups. masterorganicchemistry.comjk-sci.com
The deprotection is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM). jk-sci.com This process generates the free amine by releasing the stable tert-butyl cation and carbon dioxide.
| Reagent | Conditions | Selectivity |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), room temperature | Commonly used for Boc deprotection. |
| Hydrochloric acid (HCl) | In a non-nucleophilic solvent like dioxane or ether | Effective for Boc removal. |
| Montmorillonite K10 clay | Dichloromethane, room temperature | Can offer selectivity for aromatic N-Boc groups. jk-sci.com |
| Zinc Bromide (ZnBr₂) | Dichloromethane, room temperature | Can selectively cleave secondary N-Boc groups. jk-sci.com |
Once the amino group is unmasked, it can participate in a wide array of subsequent reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Diazotization: Conversion to a diazonium salt, which can then undergo various transformations (e.g., Sandmeyer reaction).
Participation in condensation reactions: Formation of imines or heterocycles.
Role in Multi-Step Organic Synthesis Pipelines
In the context of a multi-step synthesis, the primary function of this compound is to serve as a protected form of 3-aminobenzofuran. The Boc group's stability to a wide range of reaction conditions, including many nucleophiles, bases, and reductive reagents, makes it an ideal choice for protecting the amino group while other chemical transformations are carried out on the benzofuran nucleus or on other parts of the molecule. organic-chemistry.org
For example, if a synthetic route required a reaction sensitive to a free amino group, such as a Grignard reaction or an oxidation, the amine would first be protected as its Boc-carbamate. Following the sensitive step, the Boc group can be cleanly removed to reveal the amino group for further elaboration. This "protect-transform-deprotect" strategy is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high degrees of functional group tolerance and selectivity. masterorganicchemistry.comgoogle.com The use of this compound thus provides a reliable method for incorporating the 3-aminobenzofuran moiety into larger, more complex target structures.
Future Research Directions and Outlook for Tert Butyl N 1 Benzofuran 3 Yl Carbamate
Development of Novel and Sustainable Synthetic Routes
Future synthetic research will likely focus on developing more efficient, cost-effective, and environmentally benign methods for producing tert-butyl N-(1-benzofuran-3-yl)carbamate and its derivatives.
The principles of green chemistry are increasingly guiding synthetic strategies. For benzofuran-carbamate synthesis, this involves moving away from hazardous reagents and harsh reaction conditions. nih.gov Traditional methods for carbamate (B1207046) synthesis often involve toxic reagents like phosgene. nih.gov Future research could explore several greener alternatives:
Organocatalysis: The use of small organic molecules as catalysts, such as triazabicyclodecene (TBD), has been shown to effectively catalyze the formation of N-aryl carbamates from cyclic carbonates and aromatic amines under mild, metal-free conditions. northeastern.eduscispace.com Applying such methodologies to 3-aminobenzofuran could provide a sustainable route to the target compound.
Photoredox Catalysis: Visible-light-mediated nickel catalysis represents a modern, environmentally friendly approach for N-arylation of carbamates. organic-chemistry.org This method offers a scalable and inexpensive alternative to traditional palladium-catalyzed reactions, proceeding at room temperature and avoiding harsh reagents. organic-chemistry.org
One-Pot Procedures: Developing one-pot, multi-step reactions from readily available starting materials can significantly improve efficiency by reducing the need for intermediate purification steps, minimizing solvent waste, and saving time and energy. nih.gov For instance, a green Hofmann rearrangement of aromatic amides using reagents like oxone has been reported for synthesizing N-aryl carbamates. nih.gov
Alternative Solvents: Research into the use of greener solvents, such as cyclopentyl methyl ether (CPME), tert-amyl alcohol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF), in synthetic sequences like C-H functionalization for building complex benzofurans, is a promising direction. chemrxiv.org
| Green Synthesis Strategy | Key Features | Potential Application to this compound |
| Organocatalysis | Metal-free, mild reaction conditions, use of cheap organocatalysts like TBD. northeastern.eduscispace.com | Reaction of 3-aminobenzofuran with a Boc-anhydride precursor catalyzed by an organic base. |
| Photoredox Catalysis | Uses visible light, room temperature, inexpensive nickel catalyst, avoids harsh reagents. organic-chemistry.org | Coupling of 3-halobenzofuran with tert-butyl carbamate using a photoredox/nickel dual catalytic system. |
| One-Pot Reactions | Combines multiple synthetic steps without isolating intermediates, reduces waste. nih.gov | Development of a tandem reaction sequence starting from a substituted phenol (B47542) to directly yield the final product. |
| Sustainable Solvents | Use of environmentally benign solvents like CPME or 2-MeTHF to replace traditional, more hazardous ones. chemrxiv.org | Performing key cyclization or functionalization steps in the synthesis of the benzofuran (B130515) core in green solvents. |
Comprehensive Exploration of Structure-Activity and Structure-Property Relationships
A systematic investigation into the Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR) of this compound is crucial for unlocking its therapeutic potential. Benzofuran derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.airesearchgate.netnih.gov
Future research should focus on synthesizing a library of analogues by modifying key positions on the molecule:
Benzofuran Ring Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions (C2, C4, C5, C6, C7) of the benzofuran ring can significantly impact biological activity. nih.gov For instance, halogen atoms can form "halogen bonds," potentially improving binding affinity to biological targets. nih.gov
Modification of the Carbamate Group: Replacing the tert-butyl group with other alkyl or aryl substituents can alter the compound's lipophilicity, solubility, and metabolic stability. The carbamate nitrogen could also be a point for derivatization.
Hybrid Molecules: Creating hybrid molecules by linking the benzofuran-carbamate scaffold to other pharmacologically active moieties (like chalcones, triazoles, or imidazoles) could lead to synergistic effects and novel mechanisms of action. nih.gov
These studies, combining synthetic chemistry with biological screening and computational modeling, will help elucidate the structural requirements for specific biological activities and guide the design of more potent and selective compounds. researchgate.netnih.gov
| Molecular Modification Area | Potential Impact | Example Research Direction |
| Benzofuran Ring (Positions 2, 4-7) | Alter binding affinity, selectivity, and metabolic properties. nih.gov | Synthesize a series of halogenated derivatives to probe the effect of halogen bonding on a specific enzyme target. |
| Carbamate N-H group | Modulate hydrogen bonding capabilities and serve as a point for further derivatization. | Replace the hydrogen with small alkyl groups to prevent hydrogen bond donation and observe changes in activity. |
| Carbamate tert-butyl group | Influence solubility, lipophilicity, and steric interactions within a binding site. | Replace with smaller (methyl, ethyl) or larger (adamantyl) groups to explore the steric tolerance of a target protein. |
Advanced Mechanistic Elucidation of Biological Interactions
Understanding how this compound interacts with biological systems at a molecular level is a critical future research direction. Given the broad bioactivity of benzofurans, this compound could interact with various targets like enzymes, receptors, or DNA. nih.govnih.gov
Key research areas include:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific cellular proteins or pathways that the compound modulates.
Computational Modeling: Using molecular docking and molecular dynamics simulations to predict and analyze the binding modes of the compound and its derivatives with potential biological targets. researchgate.net Computational studies can provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. nih.govmdpi.com
Biophysical Techniques: Utilizing methods like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) to experimentally validate computational predictions and determine the precise binding orientation and affinity of the compound to its target.
For example, computational studies on other carbamate adducts have been used to calculate the free energy of binding to receptors, providing a rationale for their biological effects. nih.gov Similar approaches could elucidate the mechanism of action for this compound.
Application in Fragment-Based Drug Discovery (Conceptual)
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. nih.govmdpi.com The benzofuran scaffold is an excellent candidate for an FBDD approach. cfbd.org.au
Conceptually, this compound can be deconstructed into its core fragments: the benzofuran ring and the carbamate side chain. Research has already demonstrated the successful use of a benzofuran fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, as a starting point to develop inhibitors against the bacterial enzyme DsbA. nih.govmdpi.com In this work, the initial millimolar affinity of the fragment was improved to micromolar affinity through synthetic elaboration. mdpi.com
Future research could screen a library of simple benzofuran derivatives, including 3-aminobenzofuran, against various disease targets. Once a benzofuran fragment is identified as a "hit," it can be synthetically elaborated. The N-carbamate functionality in the title compound provides a versatile vector for this elaboration, allowing for the systematic exploration of the chemical space around the initial fragment to improve binding affinity and develop potent inhibitors. nih.gov
Potential for Derivatization into Photoactive or Electroactive Molecules (Conceptual)
Beyond pharmacology, the benzofuran scaffold holds potential for applications in materials science due to its aromatic, electron-rich nature. researchgate.netnumberanalytics.com Future conceptual research could explore the derivatization of this compound to create novel photoactive or electroactive molecules.
Photoactive Molecules: The benzofuran ring system can be incorporated into larger conjugated systems to create fluorescent probes or photosensitizers. Psoralen, for instance, is a naturally occurring furocoumarin (a related structure) that can produce singlet oxygen upon photoactivation. nih.gov By attaching chromophores or extending the π-conjugation of the benzofuran ring, it may be possible to tune the photophysical properties (absorption and emission wavelengths, quantum yield) for specific applications, such as in bioimaging or photodynamic therapy. researchgate.net
Electroactive Molecules: The electron-donating properties of the benzofuran system make it an attractive building block for organic electronic materials. Research is emerging on the use of benzofuran derivatives in areas like energy storage (batteries, supercapacitors) and catalysis. numberanalytics.com By strategically modifying the structure, for example, by polymerization or by linking it to electron-accepting or electron-donating units, it may be possible to develop novel organic semiconductors, conductive polymers, or materials with unique optoelectronic properties. numberanalytics.com The carbamate group could serve as a convenient point for polymerization or attachment to other functional moieties.
This interdisciplinary research, bridging organic synthesis with materials science and physics, could open up entirely new applications for the benzofuran-carbamate scaffold. numberanalytics.com
Q & A
Q. What are the standard synthetic routes for tert-butyl N-(1-benzofuran-3-yl)carbamate, and what key reaction conditions are required?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group on 1-benzofuran-3-amine. A common approach is coupling the amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere. Catalytic 4-dimethylaminopyridine (DMAP) is often added to enhance reactivity. Reaction monitoring via TLC and purification by column chromatography (silica gel, ethyl acetate/hexane gradient) are critical for isolating the product .
Q. How is this compound characterized using spectroscopic methods?
Characterization relies on ¹H/¹³C NMR to confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for 9H) and the benzofuran aromatic protons (7.0–8.0 ppm). Mass spectrometry (ESI-TOF) provides molecular ion confirmation (e.g., [M+H]⁺ at m/z calculated for C₁₄H₁₇NO₃). FT-IR verifies carbamate C=O stretching (~1680–1720 cm⁻¹) .
Q. What purification techniques are most effective for this compound post-synthesis?
Flash column chromatography (silica gel, ethyl acetate/hexane) is standard. For crystalline derivatives, recrystallization from ethanol or acetone/hexane mixtures improves purity. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended .
Q. What are the recommended storage conditions to maintain the stability of this compound?
Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and prolonged light. Stability tests via periodic NMR/HPLC are advised .
Advanced Research Questions
Q. How can X-ray crystallography determine the molecular structure and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL or OLEX2 software refines the structure. Hydrogen bonding networks (e.g., N–H···O carbamate interactions) are analyzed using ORTEP-3 for visualization. Thermal ellipsoid plots reveal steric effects of the tert-butyl group .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties. Discrepancies in reaction pathways (e.g., unexpected regioselectivity) are addressed by comparing computed transition states with SCXRD-derived geometries . Solvent effects are modeled using COSMO-RS .
Q. How do hydrogen bonding patterns influence the crystallization behavior of this compound?
Graph set analysis (e.g., Etter’s rules) classifies hydrogen bonds (e.g., R₂²(8) motifs). Strong N–H···O bonds often stabilize layered crystal packing, while weak C–H···π interactions contribute to polymorphism. Differential Scanning Calorimetry (DSC) correlates thermal stability with intermolecular forces .
Q. What methodologies study the bioactivity of derivatives, and how are SAR analyses conducted?
In vitro assays (e.g., enzyme inhibition, cytotoxicity) test derivatives with modified benzofuran or carbamate groups. SAR studies focus on substituent effects:
- Electron-withdrawing groups on benzofuran enhance metabolic stability.
- Bulkier tert-butyl analogs reduce membrane permeability. Data are analyzed using multivariate regression (e.g., CoMFA) .
Q. How do software packages (SHELXL vs. OLEX2) affect crystal structure refinement outcomes?
SHELXL excels in high-resolution data, offering robust anisotropic displacement parameter refinement. OLEX2 integrates automated solvent masking, improving efficiency for low-symmetry structures. Comparative R-factor analysis (e.g., R₁ < 5% vs. 7%) guides software selection .
Q. What role does the tert-butyl carbamate group play in pharmacokinetic modulation?
The tert-butyl group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration. The carbamate acts as a pro-drug moiety , undergoing enzymatic hydrolysis in vivo. Metabolic stability is assessed via liver microsome assays, with LC-MS tracking degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
